molecular formula C14H9FN2O B3146070 5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde CAS No. 588670-34-2

5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

Cat. No. B3146070
CAS RN: 588670-34-2
M. Wt: 240.23 g/mol
InChI Key: VVMXENKORRRYID-UHFFFAOYSA-N
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Description

Fluorinated pyridines, such as the one you mentioned, are a class of compounds that have been the subject of much research due to their interesting and unusual physical, chemical and biological properties . They often serve as key structural motifs in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of fluorinated pyridines often involves the Baltz-Schiemann reaction . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst .


Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of a fluorine atom, which is a strong electron-withdrawing substituent, on the aromatic ring .


Chemical Reactions Analysis

Fluorinated pyridines can undergo a variety of chemical reactions. For example, they can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Physical And Chemical Properties Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the fluorine atom imparts unique physicochemical properties to these compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlights the potential for compounds with related structures to serve as bases for developing antimicrobial agents. These synthesized compounds exhibited good to moderate activity, emphasizing the importance of chemical structure modification in enhancing biological activity (Bayrak et al., 2009).

Catalytic Applications

  • Palladacycles with indole cores have been designed from bi- and tridentate ligands, showing efficient catalysis for Suzuki–Miyaura coupling and allylation of aldehydes. This demonstrates the utility of indole derivatives in catalysis, potentially applicable to the synthesis and functionalization of complex organic molecules (Singh et al., 2017).

Synthetic Methodology Development

  • A novel approach to the synthesis of functional derivatives of 3-(pyridine-4-yl)-1H-indole and related compounds was explored, showcasing the versatility of indole derivatives in accessing a wide range of functional materials, which might include the synthesis or modification of "5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde" (Dotsenko et al., 2018).

Photophysical Studies

  • Research on the design and synthesis of novel fluorophores, including studies on aryne-mediated transformations of pyrido[1,2-a]indoles, provides insights into the development of new materials with potential applications in sensing, imaging, and as optical probes. The involvement of fluoroaryl and indole units in these studies underlines the significance of structural components similar to those in the target compound (Moseev et al., 2020).

Future Directions

The development of fluorinated chemicals has been steadily increasing due to their high availability, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry . It is expected that many novel applications of fluorinated pyridines will be discovered in the future .

properties

IUPAC Name

5-fluoro-2-pyridin-3-yl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-10-3-4-13-11(6-10)12(8-18)14(17-13)9-2-1-5-16-7-9/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMXENKORRRYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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